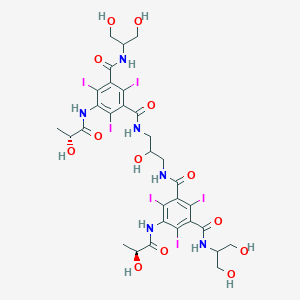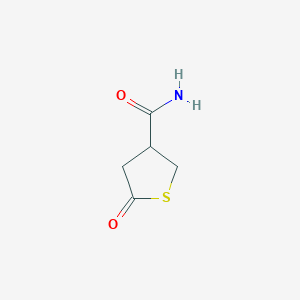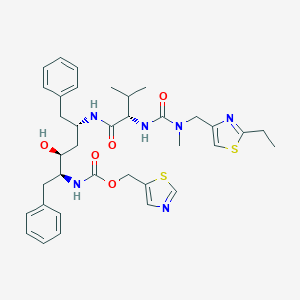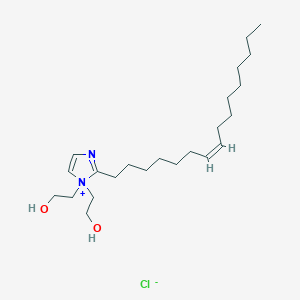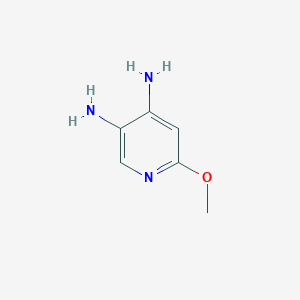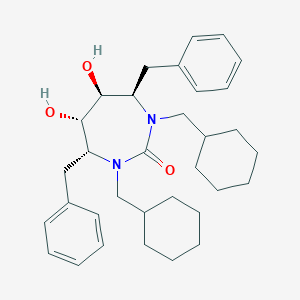
2H-1,3-Diazepin-2-one, 1,3-bis(cyclohexylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3-Diazepin-2-one, 1,3-bis(cyclohexylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound that has attracted the attention of many researchers due to its potential applications in various fields. This compound is commonly referred to as Ro 20-1724 and is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase. In
Aplicaciones Científicas De Investigación
Ro 20-1724 has been extensively studied for its potential applications in various fields. It has been used as a tool in neuroscience research to investigate the role of cAMP signaling in synaptic plasticity, learning, and memory. Ro 20-1724 has also been studied for its potential applications in the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and heart failure.
Mecanismo De Acción
Ro 20-1724 selectively inhibits cAMP phosphodiesterase, an enzyme that catalyzes the hydrolysis of cAMP to AMP. By inhibiting this enzyme, Ro 20-1724 increases the levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This leads to various physiological effects, including increased bronchodilation, enhanced contractility of cardiac muscle, and improved cognitive function.
Efectos Bioquímicos Y Fisiológicos
Ro 20-1724 has been shown to have various biochemical and physiological effects. In animal studies, Ro 20-1724 has been shown to increase bronchodilation and reduce airway inflammation, making it a potential treatment for asthma and COPD. Ro 20-1724 has also been shown to improve cardiac function by increasing contractility and reducing heart rate, making it a potential treatment for heart failure. In addition, Ro 20-1724 has been shown to enhance cognitive function and memory retention in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ro 20-1724 has several advantages for lab experiments. It is a selective inhibitor of cAMP phosphodiesterase, making it a useful tool for investigating the role of cAMP signaling in various physiological processes. Ro 20-1724 is also relatively stable and can be easily synthesized in large quantities. However, Ro 20-1724 has some limitations for lab experiments. It has low solubility in water, making it difficult to administer in vivo. In addition, Ro 20-1724 has a short half-life, requiring frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for research on Ro 20-1724. One area of research is investigating its potential applications in the treatment of asthma, COPD, and heart failure. Another area of research is investigating its potential applications in the treatment of cognitive disorders, such as Alzheimer's disease. Additionally, further studies are needed to understand the precise mechanisms of action of Ro 20-1724 and its downstream signaling pathways. Finally, new synthesis methods for Ro 20-1724 that improve its solubility and stability may be developed in the future.
Métodos De Síntesis
Ro 20-1724 can be synthesized through a multistep process that involves the reaction of 1,3-bis(cyclohexylmethyl)urea with 4,7-bis(phenylmethyl)-5,6-dihydroxy-2H-1,3-diazepin-2-one in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product.
Propiedades
Número CAS |
153182-61-7 |
|---|---|
Nombre del producto |
2H-1,3-Diazepin-2-one, 1,3-bis(cyclohexylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
Fórmula molecular |
C33H46N2O3 |
Peso molecular |
518.7 g/mol |
Nombre IUPAC |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis(cyclohexylmethyl)-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C33H46N2O3/c36-31-29(21-25-13-5-1-6-14-25)34(23-27-17-9-3-10-18-27)33(38)35(24-28-19-11-4-12-20-28)30(32(31)37)22-26-15-7-2-8-16-26/h1-2,5-8,13-16,27-32,36-37H,3-4,9-12,17-24H2/t29-,30-,31+,32+/m1/s1 |
Clave InChI |
FADBDGCGGLEUOC-ZRTHHSRSSA-N |
SMILES isomérico |
C1CCC(CC1)CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CC3CCCCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
SMILES |
C1CCC(CC1)CN2C(C(C(C(N(C2=O)CC3CCCCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
SMILES canónico |
C1CCC(CC1)CN2C(C(C(C(N(C2=O)CC3CCCCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
Otros números CAS |
153182-61-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



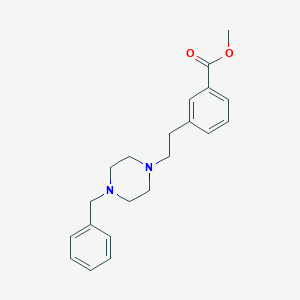

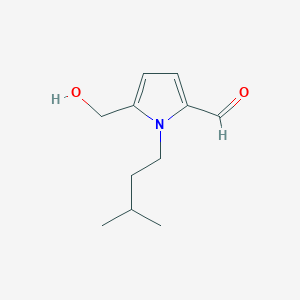


![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)
